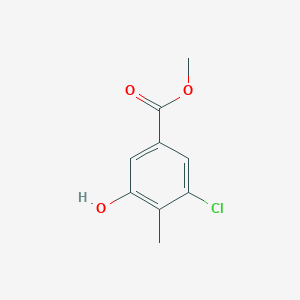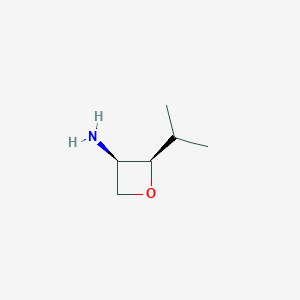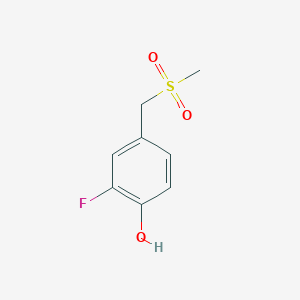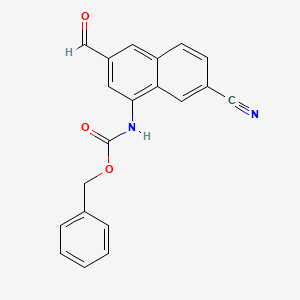
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are widely used in organic synthesis and various industrial applications. This compound features a benzyl group attached to a naphthalene ring, which is further substituted with cyano and formyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate typically involves the reaction of benzyl carbamate with a naphthalene derivative. One common method is the condensation of benzyl carbamate with a naphthalene derivative under acidic conditions. The reaction is usually carried out in polar protic or aprotic solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd-C) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Benzyl (7-cyano-3-carboxynaphthalen-1-yl)carbamate.
Reduction: Benzyl (7-amino-3-formylnaphthalen-1-yl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The cyano and formyl groups can participate in various biochemical reactions, influencing the compound’s activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: A simpler analog without the naphthalene ring.
Naphthyl carbamate: Lacks the benzyl group but contains the naphthalene ring.
Benzyl (7-cyano-3-hydroxynaphthalen-1-yl)carbamate: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is unique due to the presence of both cyano and formyl groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
823236-23-3 |
|---|---|
Formule moléculaire |
C20H14N2O3 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
benzyl N-(7-cyano-3-formylnaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C20H14N2O3/c21-11-15-6-7-17-8-16(12-23)10-19(18(17)9-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-10,12H,13H2,(H,22,24) |
Clé InChI |
BOLAHROZDCXYNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=C3C=C(C=CC3=CC(=C2)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


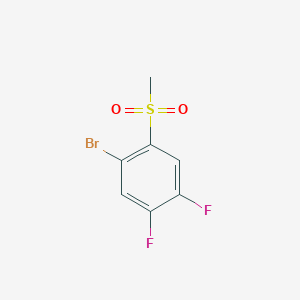
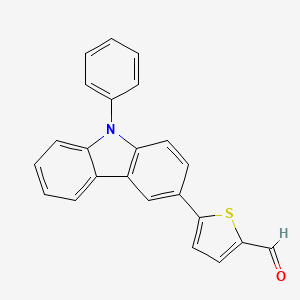
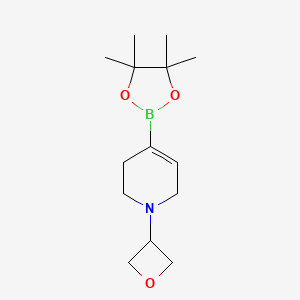
![Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
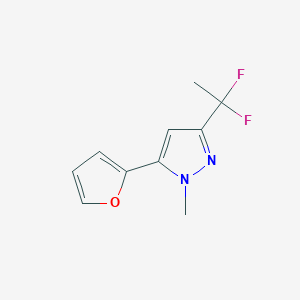

![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone](/img/structure/B13914048.png)
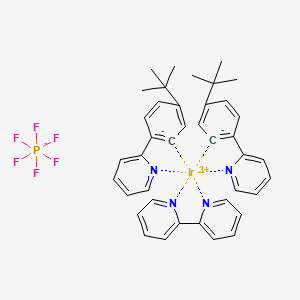
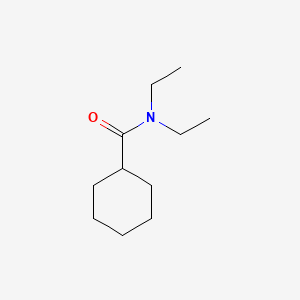
![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)
